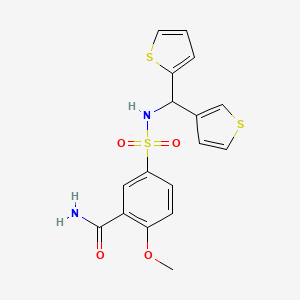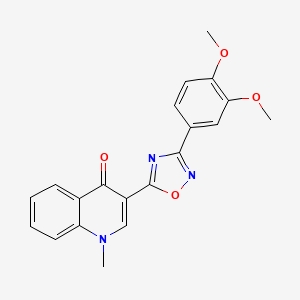![molecular formula C20H18F3NO3S B2438189 (7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(2-(trifluoromethyl)phenyl)methanone CAS No. 1704550-82-2](/img/structure/B2438189.png)
(7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(2-(trifluoromethyl)phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(2-(trifluoromethyl)phenyl)methanone is a useful research compound. Its molecular formula is C20H18F3NO3S and its molecular weight is 409.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Novel Synthesis Techniques
A study by Largeron and Fleury (1998) outlines a two-step one-pot electrochemical synthesis method for novel 8-amino-1,4-benzoxazine derivatives, demonstrating anti-stress oxidative properties. This synthesis approach offers a new pathway for preparing compounds with potential therapeutic benefits, highlighting the versatility of benzoxazine and related compounds in medicinal chemistry and drug development Largeron & Fleury, 1998.
Antimicrobial and Analgesic Activities
Jayanna et al. (2013) explored the synthesis, antimicrobial, and analgesic activities of novel 1-(5,7-dichloro-1,3-benzoxazol-2-yl)-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives. This research underscores the compound's potential in developing new therapeutic agents targeting microbial infections and pain management Jayanna et al., 2013.
Antioxidant Properties
Research into the synthesis and antioxidant properties of derivatives of (3,4‐Dihydroxyphenyl)(2,3,4‐trihydroxyphenyl)methanone reveals promising antioxidant capabilities. Çetinkaya, Göçer, Menzek, and Gülçin (2012) synthesized derivatives and tested their radical scavenging activities, comparing them to standard antioxidants. The synthesized compounds exhibited effective antioxidant power, indicating their potential use in addressing oxidative stress-related conditions Çetinkaya, Göçer, Menzek, & Gülçin, 2012.
Molecular Docking and Biological Activity Studies
The study by Shivakumar, Umesha, Krishna, and Basavaraju (2014) on the synthesis of new tetralone acid analogues of podophyllotoxin and their antimitotic activity showcases the application of molecular docking to identify compounds with potential cancer therapeutic benefits. This approach emphasizes the importance of chemical synthesis in discovering new molecules with specific biological activities Shivakumar, Umesha, Krishna, & Basavaraju, 2014.
Neuroprotective Activity
A notable application in neuroscience is the development of antioxidant 8-alkylamino-1,4-benzoxazines for neuroprotection. Largeron, Mesplès, Gressens, Cecchelli, Spedding, Le Ridant, and Fleury (2001) discovered that these compounds prevent ATP level decreases in astrocytes under hypoxic conditions and protect against brain lesions in mice. Their effectiveness in models mimicking cerebral palsy lesions suggests their potential as novel neuroprotective agents Largeron et al., 2001.
Properties
IUPAC Name |
[7-(1,3-benzodioxol-5-yl)-1,4-thiazepan-4-yl]-[2-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3NO3S/c21-20(22,23)15-4-2-1-3-14(15)19(25)24-8-7-18(28-10-9-24)13-5-6-16-17(11-13)27-12-26-16/h1-6,11,18H,7-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVYWSQCGELADNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC3=C(C=C2)OCO3)C(=O)C4=CC=CC=C4C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

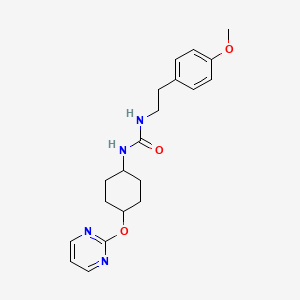
![6-(1H-pyrrol-1-yl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2438109.png)
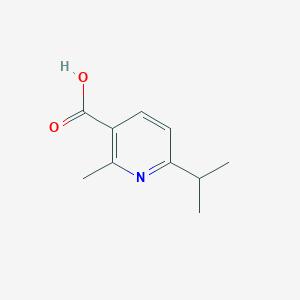
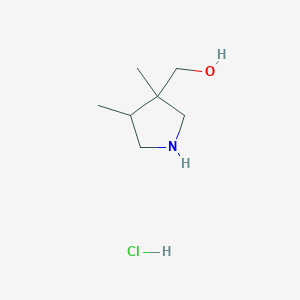
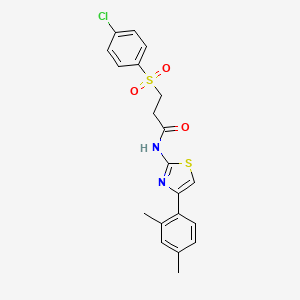
![2-[(1-But-3-enylpiperidin-3-yl)methoxy]-5-methylpyrimidine](/img/structure/B2438118.png)
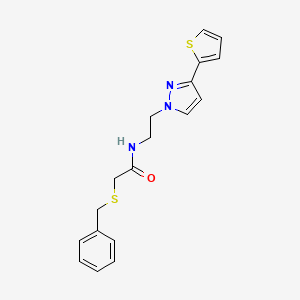
![2-((3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3,4-dimethoxyphenethyl)acetamide](/img/structure/B2438121.png)
![3-[(1S)-1-Azidoethyl]-1-benzothiophene](/img/structure/B2438123.png)
![N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-methyl-3-nitrobenzamide](/img/structure/B2438124.png)
